molecular formula C14H31O4P B13729075 Decyl diethylphosphate

Decyl diethylphosphate

Cat. No.: B13729075
M. Wt: 294.37 g/mol
InChI Key: FWFTXBVNTRQKHD-UHFFFAOYSA-N
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Description

Decyl diethylphosphate is an organophosphate compound characterized by a decyl (10-carbon alkyl) chain linked to a diethyl phosphate group. This compound may serve roles in industrial processes, such as emulsification or as an intermediate in chemical synthesis, though specific applications require further validation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl diethylphosphate can be synthesized through a multi-step process. One common method involves the reaction of decylamine with diethyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is cooled to 0°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The final product is usually purified by distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Decyl diethylphosphate undergoes various chemical reactions, including hydrolysis, transesterification, and P-alkylation.

Common Reagents and Conditions:

    Hydrolysis: Water and an acid or base catalyst.

    Transesterification: Alcohols and a catalyst such as sodium or potassium alkoxide.

    P-Alkylation: Alkyl halides and a strong base like potassium tert-butoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of decyl diethylphosphate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsion polymerization, where it helps to stabilize the emulsion and control the size of the polymer particles . In biological systems, this compound can interact with cell membranes, enhancing the delivery of drugs and other active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Chlorophosphate (CAS 814-49-3)

  • Structure : Features a chlorophosphate group instead of a diethyl phosphate.
  • Applications : Used as a chemical intermediate in pesticide and flame retardant production .
  • Reactivity : The chlorine atom increases electrophilicity, making it more reactive than Decyl diethylphosphate in nucleophilic substitutions.
  • Toxicity : Likely higher due to the presence of a labile chloride group, which can hydrolyze to release toxic HCl .

Decyl Glucoside (CAS 58846-77-8)

  • Structure : A sugar-based surfactant with a decyl chain attached to a glucose moiety.
  • Applications : Widely used in cosmetics and detergents for its mildness and biodegradability .
  • Environmental Impact : More eco-friendly than phosphate-containing surfactants due to lower aquatic toxicity .
  • Solubility : Higher water solubility compared to this compound due to the hydrophilic glucose group.

Diisodecyl Phenyl Phosphate (CAS 51363-64-5)

  • Structure : Bulky branched alkyl chains (isodecyl) and a phenyl group attached to phosphate.
  • Applications : Flame retardant and plasticizer in lubricants .
  • Thermal Stability : Superior to this compound due to aromatic and branched alkyl groups, which reduce volatility .
  • Toxicity: Potential endocrine-disrupting effects noted in phenyl phosphate esters, unlike this compound, which may degrade into DEP—a known neurotoxin .

Dicetyl Phosphate (CAS 2197-63-9)

  • Structure : Two hexadecyl (cetyl) chains linked to a phosphate group.
  • Applications : Stabilizer in emulsions and liposomal drug delivery systems .
  • Physical Properties : Higher molar mass (454.62 g/mol) and melting point compared to this compound, influencing its use in pharmaceuticals .

Comparative Data Table

Compound Key Functional Groups Applications Toxicity Concerns Environmental Persistence
This compound Decyl + diethyl phosphate Surfactant (inferred), chemical synth Potential neurotoxin via DEP Moderate (phosphate ester)
Diethyl Chlorophosphate Chlorophosphate Pesticide intermediate High (HCl release) Low
Decyl Glucoside Decyl + glucose Cosmetics, detergents Low High (biodegradable)
Diisodecyl Phenyl Phosphate Isodecyl + phenyl phosphate Flame retardants, lubricants Endocrine disruption High
Dicetyl Phosphate Two cetyl + phosphate Drug delivery, emulsions Low Moderate

Key Research Findings and Contradictions

  • Toxicity Profile : Diethylphosphate (DEP), a metabolite of this compound, is classified as a neurotoxin in humans, particularly affecting developmental stages . However, DEP is also detected as a primary metabolite in food sources like poultry, suggesting context-dependent toxicity .
  • Environmental Impact : Phosphate esters like this compound are less biodegradable than glucosides, raising concerns about aquatic persistence .
  • Structural Trade-offs : Branched alkyl chains (e.g., Diisodecyl Phenyl Phosphate) enhance thermal stability but may increase bioaccumulation risks compared to linear-chain analogs like this compound .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing decyl diethylphosphate in biological or environmental samples?

Methodological Answer:
For dialkyl phosphates like diethylphosphate (DEP), a combination of chromatographic and spectroscopic methods ensures accurate identification and quantification:

  • GC-MS: Suitable for volatile derivatives. Derivatization with trimethylsilyl (TMS) agents enhances volatility. Detection limits (LOD) for DEP in urine are ~0.1 ppb .
  • LC-MS/MS: Direct analysis without derivatization. Offers high sensitivity (LOD < 0.05 ppb) for polar metabolites in biological matrices .
  • NMR Spectroscopy: Provides structural confirmation. For example, <sup>31</sup>P NMR distinguishes phosphate esters from other organophosphates .

Table 1: Comparison of Analytical Techniques for Dialkyl Phosphates

TechniqueMatrixLODKey AdvantagesLimitations
GC-MSUrine, plasma0.1 ppbHigh specificityRequires derivatization
LC-MS/MSEnvironmental water0.05 ppbNo derivatization neededCostly instrumentation
<sup>31</sup>P NMRPure compounds1 ppmStructural elucidationLow sensitivity

Q. How can this compound be synthesized, and what are critical reaction conditions?

Methodological Answer:
While direct synthesis protocols for this compound are not explicitly documented, analogous dialkyl phosphates are synthesized via:

  • Phosphorylation of Alcohols: Reacting decyl alcohol with diethylphosphoric acid in anhydrous conditions. Use catalysts like p-toluenesulfonic acid (PTSA) to enhance esterification efficiency .
  • Diazo Transfer Reactions: For functionalized derivatives, employ sulfonyl azides (e.g., p-acetamidobenzenesulfonyl azide) to generate α-diazo intermediates, followed by cyclopropanation or phosphorylation .

Key Considerations:

  • Temperature Control: Maintain 60–80°C to avoid side reactions (e.g., hydrolysis).
  • Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates .

Q. What is the role of this compound as a biomarker for organophosphate exposure?

Methodological Answer:
Diethylphosphate (DEP), a structural analog, is a well-documented urinary biomarker for organophosphate pesticides like chlorpyrifos. Researchers can extrapolate methodologies:

  • Sample Collection: Collect 24-hour urine samples to account for diurnal variation in metabolite excretion .
  • Normalization: Adjust for creatinine levels to correct for urine dilution .
  • Epidemiological Design: Use logistic regression models to correlate DEP levels with health outcomes (e.g., neurotoxicity, reproductive effects), controlling for covariates like age and diet .

Table 2: Biomarker Studies for DEP (Model for this compound)

StudyPopulationKey FindingAdjustment Factors
EWG/CommonwealAdults (n=9)DEP detected in 44% of samplesCreatinine, age
CDC BiomonitoringGeneral (n=4,966)99.7% detection rateBody mass index

Advanced Research Questions

Q. How can computational methods predict the thermophysical properties of this compound in ionic liquid systems?

Methodological Answer:
For ionic liquids (ILs) like 1-ethyl-3-methylimidazolium diethylphosphate ([EtMeIm][Et2PO4]), group contribution methods (GCMs) are effective:

  • Parameterization: Use experimental data (e.g., CO2 solubility at 313–353 K and ≤60 bar) to fit binary interaction parameters for CH3, CH2, and phosphate groups .
  • Validation: Compare predicted vs. experimental phase equilibria for hydrocarbon separation. Root-mean-square deviations (RMSD) < 2% indicate robust models .

Application Example:

  • CO2 Capture: The extended GCM accurately predicts [EtMeIm][Et2PO4]’s CO2 solubility, enabling IL optimization for carbon capture .

Q. How should researchers address contradictions in toxicological data for this compound?

Methodological Answer:
Conflicting findings (e.g., DEP’s association with erectile dysfunction vs. inconclusive neurotoxicity data ) require:

  • Dose-Response Studies: Establish thresholds using in vitro models (e.g., SH-SY5Y neurons) exposed to 0.1–100 µM this compound.
  • Mechanistic Clarity: Use omics approaches (transcriptomics, metabolomics) to identify pathways affected at subcytotoxic doses .
  • Cohort Diversification: Include populations with varying exposure sources (e.g., agricultural vs. urban) to isolate confounding factors .

Q. What experimental designs optimize the separation of structural analogs using this compound-based ionic liquids?

Methodological Answer:
For separating benzene/cyclohexane mixtures:

  • Liquid-Liquid Extraction (LLE): Optimize IL-to-hydrocarbon ratios (e.g., 1:4 v/v) and temperature (298–333 K). [EtMeIm][Et2PO4] achieves separation factors >40 due to π-π interactions with aromatics .
  • Process Intensification: Combine LLE with membrane distillation to reduce energy consumption by 30% compared to traditional methods .

Table 3: Separation Performance of Phosphate-Based ILs

ILMixtureSeparation FactorTemperature (K)
[EtMeIm][Et2PO4]Benzene/Cyclohexane42.5298
[MeMeIm][Me2PO4]Toluene/Heptane38.1313

Properties

Molecular Formula

C14H31O4P

Molecular Weight

294.37 g/mol

IUPAC Name

dodecan-2-yl ethyl hydrogen phosphate

InChI

InChI=1S/C14H31O4P/c1-4-6-7-8-9-10-11-12-13-14(3)18-19(15,16)17-5-2/h14H,4-13H2,1-3H3,(H,15,16)

InChI Key

FWFTXBVNTRQKHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)OP(=O)(O)OCC

Origin of Product

United States

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